

SRA880 In Vitro Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: SRA880

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Abstract

SRA880 is a potent and selective non-peptide competitive antagonist of the somatostatin receptor subtype 1 (sst(1)).^[1] This document provides detailed protocols for key in vitro assays to characterize the pharmacological properties of **SRA880**, including its binding affinity and functional antagonism at the sst(1) receptor. The provided methodologies for radioligand binding, cAMP accumulation, and GTPyS binding assays are essential for researchers investigating the mechanism of action and potential therapeutic applications of sst(1) receptor antagonists.

Introduction

Somatostatin, a cyclic peptide hormone, exerts its physiological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated sst(1) through sst(5).^[2] These receptors are involved in a wide range of physiological processes, and their dysregulation has been implicated in various diseases. **SRA880** has been identified as a selective antagonist for the sst(1) receptor, making it a valuable tool for elucidating the specific roles of this receptor subtype.^[1] The following protocols describe standard in vitro methods to quantify the binding and functional activity of **SRA880**.

Data Presentation

Table 1: Radioligand Binding Affinity of SRA880 for Somatostatin Receptors

| Receptor Subtype | Species | Preparation | Radioligand | pKd / pKi |
|--------------------|---------|-----------------|------------------------|-----------|
| sst(1) | Human | Recombinant | [125I]-[Tyr11]-SRIF-14 | 8.0 - 8.1 |
| sst(1) | Rat | Cerebral Cortex | [125I]-[Tyr11]-SRIF-14 | 7.8 - 8.6 |
| sst(1) | Mouse | Cerebral Cortex | [125I]-[Tyr11]-SRIF-14 | 7.8 - 8.6 |
| sst(1) | Monkey | Cerebral Cortex | [125I]-[Tyr11]-SRIF-14 | 7.8 - 8.6 |
| Other sst subtypes | Human | Recombinant | Various | ≤ 6.0 |

Table 2: Functional Antagonism of SRA880 in Transduction Assays

| Assay | Agonist | Measured Effect | pKB of SRA880 |
|----------------------------|---------------------|---|---------------|
| cAMP Accumulation | Somatostatin (SRIF) | Inhibition of forskolin-stimulated cAMP | 7.5 - 7.7 |
| GTPyS Binding | Somatostatin (SRIF) | Stimulation of GTPyS binding | 7.5 - 7.7 |
| Luciferase Gene Expression | Somatostatin (SRIF) | Stimulation of luciferase expression | 7.5 - 7.7 |

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol details a competition binding assay to determine the affinity of **SRA880** for the sst(1) receptor.

Materials:

- Cell Membranes: Membranes from CHO-K1 cells stably expressing the human sst(1) receptor.
- Radioligand: [125I]-[Tyr11]-SRIF-14.
- Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA.[\[2\]](#)
- Wash Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C, 0.2% BSA.[\[2\]](#)
- Test Compound: **SRA880**.
- Non-specific Binding Control: High concentration of a non-labeled sst(1) agonist (e.g., 1 μM somatostatin-14).
- 96-well plates.
- Glass fiber filters (e.g., Unifilter-96 GF/C).
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **SRA880** in assay buffer.
- In a 96-well plate, add in the following order:
 - 50 μL of assay buffer (for total binding) or non-specific binding control.
 - 50 μL of the **SRA880** dilution series.
 - 50 μL of [125I]-[Tyr11]-SRIF-14 (at a final concentration close to its K_d).
 - 50 μL of cell membrane suspension (typically 2-5 μg of protein per well).
- Incubate the plate for 60 minutes at 30°C with gentle agitation.

- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Dry the filters and measure the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value of **SRA880** from the competition curve and calculate the K_i value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a functional assay to measure the antagonistic effect of **SRA880** on somatostatin-induced inhibition of cAMP production.

Materials:

- Cells: CHO-K1 cells stably expressing the human sst(1) receptor.
- Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.
- Agonist: Somatostatin-14 (SRIF-14).
- Stimulant: Forskolin.
- Test Compound: **SRA880**.
- cAMP detection kit (e.g., LANCE Ultra cAMP Kit).
- 384-well white OptiPlate.
- Plate reader compatible with the detection kit.

Procedure:

- Seed the sst(1)-expressing CHO-K1 cells into a 384-well plate and culture overnight.

- Prepare dilutions of **SRA880** in stimulation buffer.
- Prepare a solution of SRIF-14 in stimulation buffer at a concentration that gives a submaximal response (e.g., EC80).
- Prepare a solution of forskolin in stimulation buffer.
- Remove the culture medium from the cells and add the **SRA880** dilutions.
- Incubate for 15-30 minutes at room temperature.
- Add the SRIF-14 solution to the wells.
- Immediately add the forskolin solution to all wells to stimulate cAMP production.
- Incubate for 30 minutes at room temperature.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.
- Generate a dose-response curve for **SRA880** and calculate its pKB value.

GTPyS Binding Assay

This functional assay measures the ability of **SRA880** to block somatostatin-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G-proteins.

Materials:

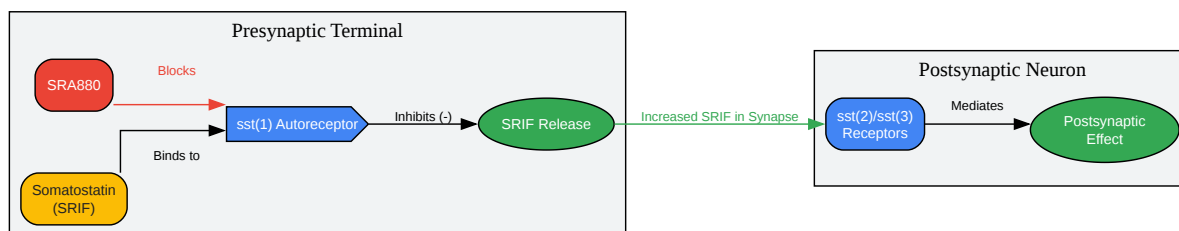
- Cell Membranes: Membranes from cells expressing the human sst(1) receptor.
- Radioligand: [35S]GTPyS.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
- GDP: Guanosine 5'-diphosphate.
- Agonist: Somatostatin-14 (SRIF-14).

- Test Compound: **SRA880**.
- Non-specific Binding Control: High concentration of unlabeled GTPyS.
- 96-well plates.
- Glass fiber filters.
- Scintillation counter.

Procedure:

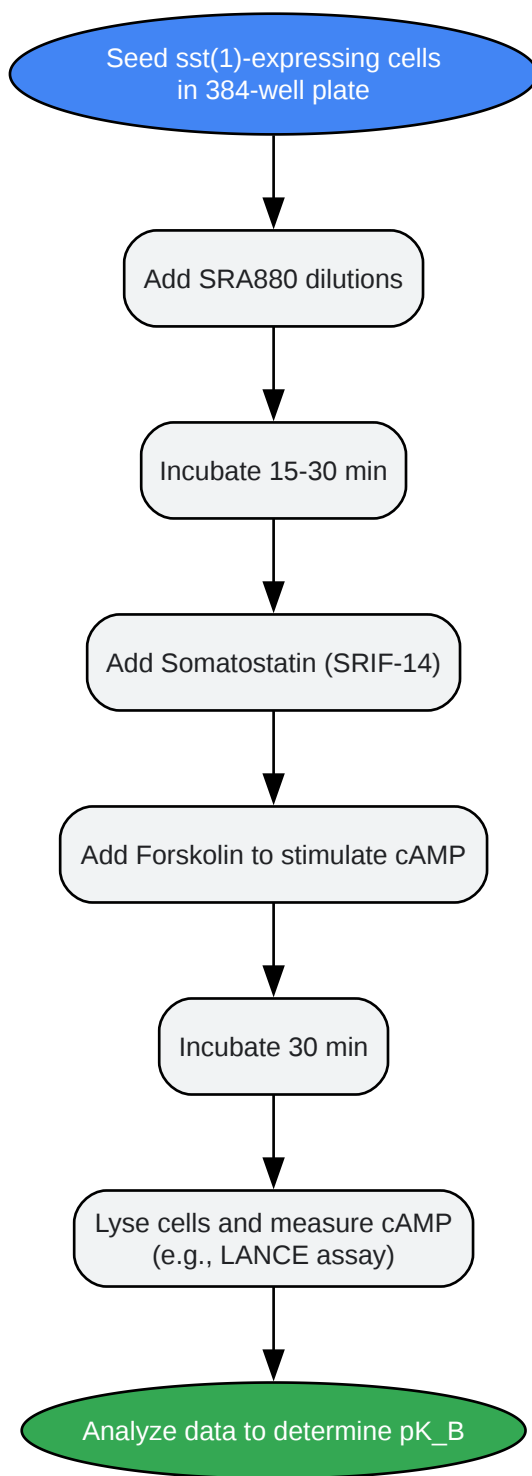
- Prepare dilutions of **SRA880** in assay buffer.
- In a 96-well plate, add the following:
 - Cell membranes.
 - **SRA880** dilutions.
 - SRIF-14 at its EC50 concentration.
 - GDP (typically 10-30 μ M).
- Pre-incubate for 15-30 minutes at 30°C.
- Initiate the reaction by adding [35S]GTPyS.
- Incubate for 60 minutes at 30°C with gentle shaking.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer.
- Dry the filters and determine the amount of bound radioactivity by scintillation counting.
- Plot the inhibition of SRIF-14-stimulated [35S]GTPyS binding against the concentration of **SRA880** to determine the IC50 and subsequently the pKB.

Visualizations



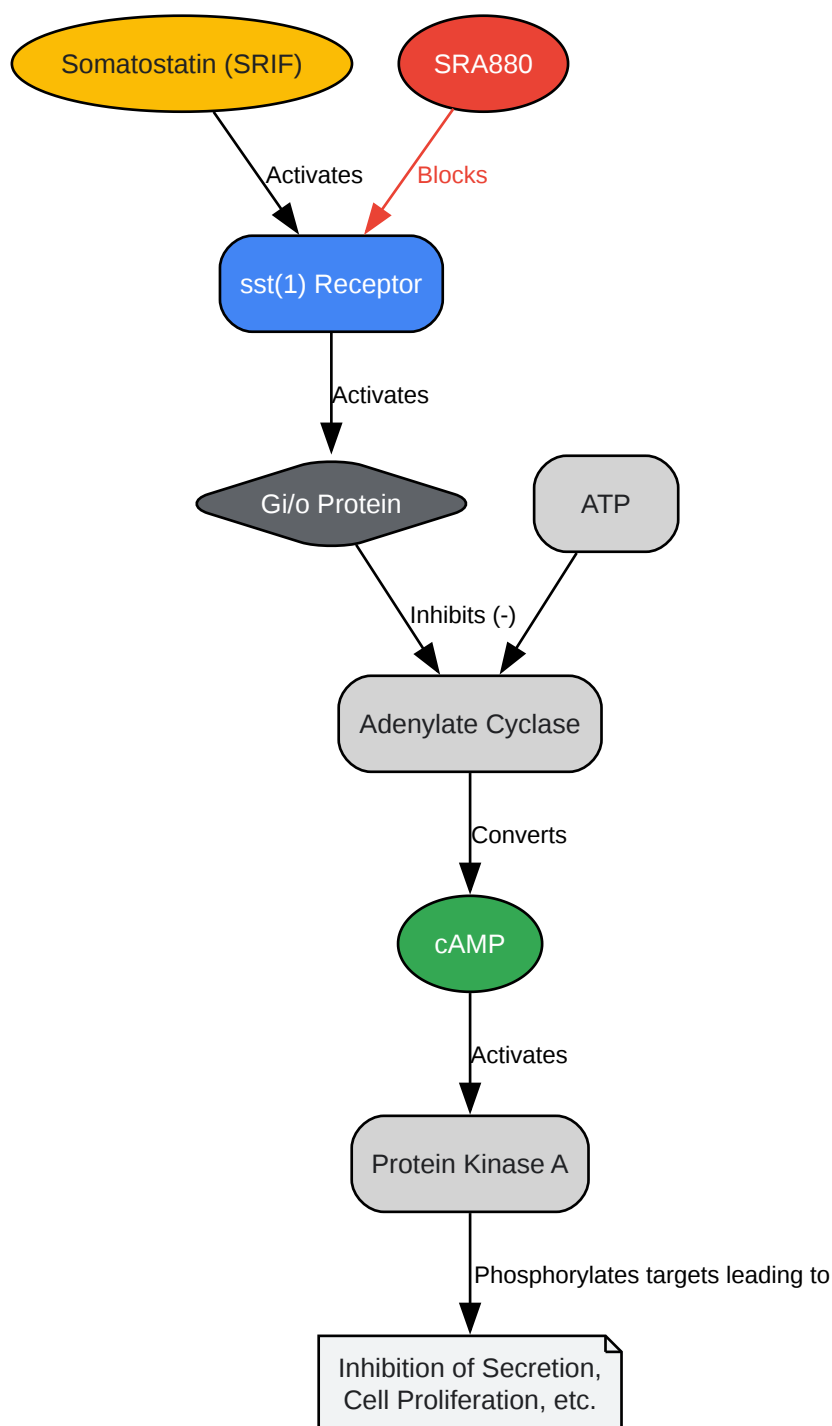
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Caption: **SRA880** blocks the inhibitory sst(1) autoreceptor, enhancing somatostatin release.



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Caption: Workflow for the **SRA880** cAMP accumulation antagonist assay.



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Caption: **SRA880** antagonizes the somatostatin signaling pathway via the sst(1) receptor.

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References

- 1. SRA880, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
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